
2-(4-Cyclohexylbutyl)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclohexylbutyl)-6-methylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a cyclohexylbutyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylbutyl)-6-methylpyridine typically involves the following steps:
Formation of the Cyclohexylbutyl Group: The cyclohexylbutyl group can be synthesized through a series of reactions starting from cyclohexane. This involves the formation of a butyl chain and its subsequent attachment to the cyclohexane ring.
Attachment to Pyridine Ring: The cyclohexylbutyl group is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct positioning of the substituent on the pyridine ring.
Methylation: The final step involves the methylation of the pyridine ring to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyclohexylbutyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclohexylbutyl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Cyclohexylbutyl)-6-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Cyclohexylbutyl)-6-methylpyridine: Unique due to its specific substitution pattern on the pyridine ring.
2-(4-Cyclohexylbutyl)-pyridine: Lacks the methyl group, leading to different chemical properties and reactivity.
6-Methylpyridine: Lacks the cyclohexylbutyl group, resulting in a simpler structure with different applications.
Eigenschaften
CAS-Nummer |
60439-21-6 |
|---|---|
Molekularformel |
C16H25N |
Molekulargewicht |
231.38 g/mol |
IUPAC-Name |
2-(4-cyclohexylbutyl)-6-methylpyridine |
InChI |
InChI=1S/C16H25N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h7-8,13,15H,2-6,9-12H2,1H3 |
InChI-Schlüssel |
WNHAEWKJYPAKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CCCCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)


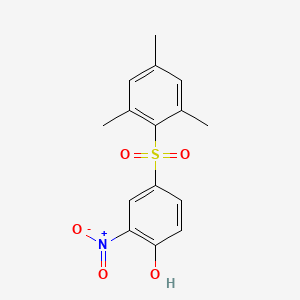
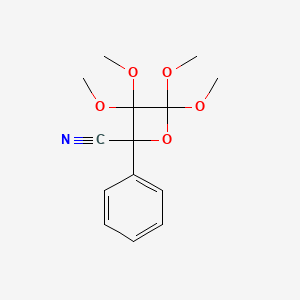
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
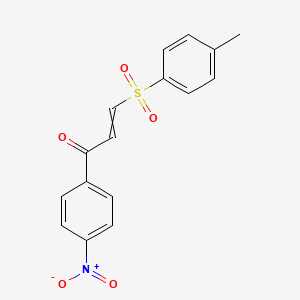
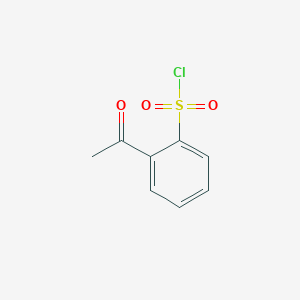
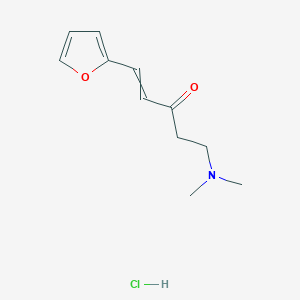
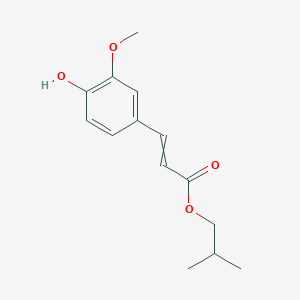
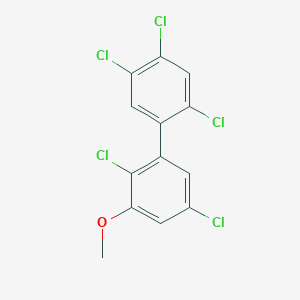
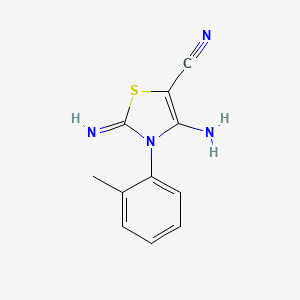
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)

